molecular formula C27H24N4O4S2 B2614121 N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-27-8

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B2614121
CAS RN: 1115570-27-8
M. Wt: 532.63
InChI Key: QASGDUKYTZYHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of various heterocyclic compounds derived from similar molecular structures, demonstrating significant potential in medical applications, particularly as anti-inflammatory and analgesic agents. For example, the synthesis of novel compounds with a focus on benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines has shown inhibitory activity against cyclooxygenase enzymes, alongside analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Another study explored the mass spectral fragmentation patterns of nitrogen heterocycles, which are crucial for understanding the structure and reactivity of potential pharmaceutical compounds (Sherif, 2014).

Anticancer Activity

The development of compounds with anticancer activity is a significant area of research. Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, synthesized using similar complex molecules, were tested against a range of cancer cell lines, revealing notable cancer cell growth inhibition. This indicates the compound's potential in anticancer drug development (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Metabolic Studies and Toxicology

Investigations into the metabolic pathways and toxicological profiles of thiazoles and related compounds have provided insights into their safety and efficacy. One study examined the metabolism of nephro- or hepatotoxic thiazoles, identifying thioamides as ring cleavage products. This research is crucial for understanding the metabolic fate and potential toxicological risks of these compounds (Mizutani, Yoshida, & Kawazoe, 1994).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-18-10-12-19(13-11-18)16-31-23-9-4-3-8-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-6-5-7-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASGDUKYTZYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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